2-S-Glutathionyl acetate
2-S-Glutathionyl acetate
2-S-Glutathionyl acetate, also known as S-(carboxymethyl)glutathione, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-S-Glutathionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-S-Glutathionyl acetate is a peptide.
2-S-Glutathionyl acetate is a peptide.
Brand Name:
Vulcanchem
CAS No.:
10463-61-3
VCID:
VC20944921
InChI:
InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1
SMILES:
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Molecular Formula:
C12H19N3O8S
Molecular Weight:
365.36 g/mol
2-S-Glutathionyl acetate
CAS No.: 10463-61-3
Cat. No.: VC20944921
Molecular Formula: C12H19N3O8S
Molecular Weight: 365.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-S-Glutathionyl acetate, also known as S-(carboxymethyl)glutathione, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-S-Glutathionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-S-Glutathionyl acetate is a peptide. |
|---|---|
| CAS No. | 10463-61-3 |
| Molecular Formula | C12H19N3O8S |
| Molecular Weight | 365.36 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
| Standard InChI Key | WBINJBFJLWYSJZ-BQBZGAKWSA-N |
| Isomeric SMILES | C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
| SMILES | C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
| Canonical SMILES | C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
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